molecular formula C5H10O4 B13026756 3-Hydroxy-4-methoxybutanoic acid

3-Hydroxy-4-methoxybutanoic acid

Cat. No.: B13026756
M. Wt: 134.13 g/mol
InChI Key: IZMXMDXNRWMDCV-UHFFFAOYSA-N
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Description

3-Hydroxy-4-methoxybutanoic acid is an organic compound with the molecular formula C5H10O4 It is a derivative of butanoic acid, featuring both hydroxyl and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-methoxybutanoic acid can be achieved through several methods. One common approach involves the hydroxylation of 4-methoxybutanoic acid using suitable oxidizing agents. The reaction typically requires controlled conditions to ensure selective hydroxylation at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This could include the use of catalysts to enhance reaction efficiency and yield. The process would also involve purification steps to isolate the desired product from any by-products.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-methoxybutanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-methoxybutanoic acid.

    Reduction: The compound can be reduced to form 3-hydroxy-4-methoxybutanol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products Formed

    Oxidation: 4-Methoxybutanoic acid

    Reduction: 3-Hydroxy-4-methoxybutanol

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

3-Hydroxy-4-methoxybutanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies related to metabolic pathways and enzyme interactions.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-methoxybutanoic acid involves its interaction with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in its reactivity and interactions with enzymes or receptors. The compound may participate in metabolic pathways, influencing biochemical processes within cells.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxybutanoic acid: Lacks the methoxy group, making it less versatile in certain reactions.

    4-Hydroxybutanoic acid: Lacks the methoxy group, affecting its chemical properties and reactivity.

    3-Methoxybutanoic acid:

Uniqueness

3-Hydroxy-4-methoxybutanoic acid is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C5H10O4

Molecular Weight

134.13 g/mol

IUPAC Name

3-hydroxy-4-methoxybutanoic acid

InChI

InChI=1S/C5H10O4/c1-9-3-4(6)2-5(7)8/h4,6H,2-3H2,1H3,(H,7,8)

InChI Key

IZMXMDXNRWMDCV-UHFFFAOYSA-N

Canonical SMILES

COCC(CC(=O)O)O

Origin of Product

United States

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